3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-methyl-5-[4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidin-5-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-5-3-4-6-16(13)23-7-9-24(10-8-23)17-15(11-19-12-20-17)18-21-14(2)22-25-18/h3-6,11-12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHYQJURROQSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC=C3C4=NC(=NO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the synthesis of the piperazine derivative. This can be achieved by reacting o-toluidine with piperazine in the presence of a suitable catalyst under reflux conditions.
Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This can be done by reacting the piperazine derivative with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions.
Oxadiazole Ring Formation: The final step involves the cyclization to form the oxadiazole ring. This can be achieved by reacting the intermediate compound with a nitrile oxide precursor under acidic or basic conditions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
The structure of 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole suggests that it may exhibit diverse biological activities due to the presence of the oxadiazole moiety, which is known for its pharmacological properties. Compounds containing oxadiazole rings have been reported to possess:
- Antibacterial Activity : Studies indicate that derivatives of oxadiazole exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The oxadiazole derivatives have shown promise in anticancer activities against multiple cancer cell lines, including breast, lung, and colon cancers . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Biological Research Applications
In biological research, compounds like 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole are valuable for:
- Molecular Docking Studies : The compound's structure allows for computational modeling to predict its interaction with biological targets. This can help in understanding its mechanism of action and optimizing its efficacy .
Pharmacological Insights
The pharmacological profile of 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole suggests potential uses in:
Antidepressant Activity
The piperazine component is often associated with antidepressant effects. Compounds containing piperazine have been extensively studied for their ability to modulate neurotransmitter systems .
Antidiabetic Effects
Recent studies highlight the potential antidiabetic properties of oxadiazole derivatives. These compounds may enhance insulin sensitivity or inhibit glucose absorption .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, in oncology, it may inhibit the activity of certain kinases involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(4-(o-Tolyl)piperazin-1-yl)pyrimidine: This compound shares the piperazine and pyrimidine rings but lacks the oxadiazole ring.
1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents on the piperazine and pyrimidine rings.
Uniqueness
3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a synthetic derivative that exhibits significant biological activity. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation.
In Vitro Studies
A comprehensive evaluation of its anticancer properties was conducted using various human cancer cell lines. The compound displayed an IC50 value indicating its potency against breast cancer cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole | MCF-7 (Breast Cancer) | 18 |
| Olaparib | MCF-7 | 57.3 |
These results suggest that the compound's efficacy is comparable to established drugs like Olaparib, a known PARP inhibitor .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of PARP1 activity and subsequent activation of apoptosis pathways, as evidenced by increased CASPASE 3/7 activity in treated cells .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. In a study evaluating various derivatives containing oxadiazole moieties, it was found that compounds with similar structures showed significant activity against a range of bacterial strains.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In vivo studies have indicated that derivatives of oxadiazoles can possess anti-inflammatory effects. The compound was tested in animal models where it significantly reduced inflammation markers, demonstrating its potential as an anti-inflammatory agent.
Study Results
In a controlled experiment involving carrageenan-induced paw edema in rats:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 40 |
This reduction in edema suggests a significant anti-inflammatory effect .
Q & A
Q. What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes or through condensation reactions. For example, ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate was prepared using hydrazine hydrate and diethyl oxalate under reflux in toluene, followed by cyclization with phosphorus oxychloride . Key steps include controlling reaction stoichiometry (e.g., 1:1 molar ratio of nitrile to hydroxylamine) and using aprotic solvents (e.g., DMF) to minimize side reactions. Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity intermediates .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- 1H/13C NMR : To confirm regiochemistry of the oxadiazole and piperazine substituents. For example, the singlet for the oxadiazole C5 proton typically appears at δ 8.2–8.5 ppm .
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection (λ = 254 nm) are used to assess purity (>95%). Mobile phases often combine ammonium acetate buffer (pH 6.5) with acetonitrile gradients .
- Elemental analysis : To verify stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can molecular docking studies inform the design of analogs targeting enzymes like 14-α-demethylase?
Docking studies using software like AutoDock Vina can predict binding modes. For instance, triazolo-thiadiazoles showed affinity for 14-α-demethylase (PDB: 3LD6) via hydrogen bonding with heme iron and hydrophobic interactions with active-site residues. Key parameters include grid boxes centered on the heme (20 × 20 × 20 Å) and Lamarckian genetic algorithms for conformational sampling . Validate results with in vitro CYP51 inhibition assays using lanosterol as a substrate .
Q. What methodologies resolve contradictions in reported biological activities of piperazine-containing heterocycles?
- Bioassay standardization : Use uniform protocols (e.g., fixed cell lines, incubation times) to minimize variability. For example, discrepancies in IC50 values for kinase inhibitors may arise from differences in ATP concentrations (1 mM vs. 10 µM) .
- Metabolite profiling : LC-MS/MS can identify active metabolites that contribute to observed effects. For instance, N-dealkylation of the piperazine ring may yield bioactive species .
Q. How do electron-withdrawing substituents on the piperazine ring modulate bioactivity?
Fluorine or sulfonyl groups at the piperazine N4 position enhance metabolic stability and receptor affinity. For example, 3-fluorobenzamide derivatives showed 2.3-fold higher 5-HT2A antagonism (Ki = 12 nM) compared to non-fluorinated analogs. This is attributed to reduced basicity (pKa shift from 8.1 to 7.4) and improved membrane permeability (logP = 2.1 vs. 1.8) .
Q. What experimental approaches assess hydrolytic stability under physiological conditions?
- Forced degradation : Incubate the compound in pH 7.4 phosphate buffer at 37°C for 24–72 hours. Monitor degradation via HPLC; oxadiazoles are prone to ring-opening at high temperatures (>60°C) .
- Mass spectrometry : Identify degradation products (e.g., carboxylic acid derivatives from oxadiazole hydrolysis) .
Q. Which structural features correlate with improved pharmacokinetic properties?
- LogD (pH 7.4) : Optimal values between 1.5–3.0 enhance blood-brain barrier penetration. Piperazine derivatives with 4-methoxy groups exhibit logD = 2.3, compared to 1.7 for unsubstituted analogs .
- Plasma protein binding : Reduce by introducing polar groups (e.g., pyrimidine-N-oxide), lowering binding from 95% to 82% .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility data for structurally similar oxadiazoles?
Variations arise from crystallization conditions (e.g., solvent polarity, cooling rates). For instance, oxadiazoles recrystallized from ethanol/water (1:1) show solubility of 0.8 mg/mL, while those from DMSO/water yield 1.2 mg/mL due to polymorphic differences . Use powder X-ray diffraction (PXRD) to confirm crystalline forms.
Methodological Recommendations
- Synthetic optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for yield improvement .
- Stability studies : Use Q1/Q2 ICH guidelines for accelerated stability testing (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
